Boc-Biocytin
Overview
Description
Boc-Biocytin is a compound that has been used in various scientific researches . It is an amide formed from the vitamin biotin and the amino acid L-lysine . It has been used as a histological dye to stain nerve cells .
Synthesis Analysis
The synthesis of Boc-Biocytin involves the BOC protection of amines in catalyst and solvent-free media under mild reaction conditions . The products were confirmed by 1H, 13C NMR, IR spectroscopy, and in some cases, elemental analysis .Molecular Structure Analysis
Boc-Biocytin has a molecular formula of C21H36N4O6S . It is a complex structure that involves the combination of biotin and L-lysine .Chemical Reactions Analysis
Boc-Biocytin undergoes a series of chemical reactions during its synthesis. The BOC protection of amines is a significant step in this process . The BOC group is stable towards most nucleophiles and bases .Physical And Chemical Properties Analysis
Boc-Biocytin has a molecular weight of 472.6 g/mol . It is a white solid with a melting point of approximately 132°C .Scientific Research Applications
Application 1: Histological Staining of Nerve Cells
- Specific Scientific Field : Neurobiology .
- Summary of the Application : Biocytin, a chemical compound that is an amide formed from the vitamin biotin and the amino acid L-lysine, has been used as a histological dye to stain nerve cells .
- Methods of Application or Experimental Procedures : This involves single-cell labeling in combination with whole-cell patch-clamp recording. A recording electrode filled with a biocytin-containing internal solution is used to demonstrate the electrophysiological and morphological characteristics of various neurons in brain slices .
- Results or Outcomes : The electrophysiological and morphological properties of the same individual cell are elucidated. An analysis of action potentials (APs) and neuronal morphology, including the dendritic length, number of intersections, and spine density of biocytin-labeled neurons, were performed .
Application 2: Diagnosing Biotinidase Deficiency
- Specific Scientific Field : Biochemistry .
- Summary of the Application : Biocytin can be used to measure the biotinidase activity and therefore diagnose biotinidase deficiency .
- Methods of Application or Experimental Procedures : This involves using biocytin as the natural substrate of the enzyme biotinidase .
- Results or Outcomes : The activity of biotinidase can be measured, which can help in diagnosing biotinidase deficiency .
Safety And Hazards
properties
IUPAC Name |
(2S)-6-[5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanoylamino]-2-[(2-methylpropan-2-yl)oxycarbonylamino]hexanoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H36N4O6S/c1-21(2,3)31-20(30)24-13(18(27)28)8-6-7-11-22-16(26)10-5-4-9-15-17-14(12-32-15)23-19(29)25-17/h13-15,17H,4-12H2,1-3H3,(H,22,26)(H,24,30)(H,27,28)(H2,23,25,29)/t13-,14-,15-,17-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XTQNFOCBPUXJCS-JKQORVJESA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CCCCNC(=O)CCCCC1C2C(CS1)NC(=O)N2)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@@H](CCCCNC(=O)CCCC[C@H]1[C@@H]2[C@H](CS1)NC(=O)N2)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H36N4O6S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50583398 | |
Record name | N~2~-(tert-Butoxycarbonyl)-N~6~-{5-[(3aS,4S,6aR)-2-oxohexahydro-1H-thieno[3,4-d]imidazol-4-yl]pentanoyl}-L-lysine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50583398 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
472.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Boc-Biocytin | |
CAS RN |
62062-43-5 | |
Record name | N~2~-(tert-Butoxycarbonyl)-N~6~-{5-[(3aS,4S,6aR)-2-oxohexahydro-1H-thieno[3,4-d]imidazol-4-yl]pentanoyl}-L-lysine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50583398 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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